Methyl(diphenyl){2-[(propan-2-yl)oxy]phenyl}phosphanium iodide
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Overview
Description
Methyl(diphenyl){2-[(propan-2-yl)oxy]phenyl}phosphanium iodide is an organophosphorus compound with a complex structure It contains a phosphonium ion, which is a positively charged phosphorus atom bonded to four organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(diphenyl){2-[(propan-2-yl)oxy]phenyl}phosphanium iodide typically involves the reaction of diphenylphosphine with 2-[(propan-2-yl)oxy]phenyl iodide in the presence of a methylating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl(diphenyl){2-[(propan-2-yl)oxy]phenyl}phosphanium iodide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or alkoxides are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts.
Scientific Research Applications
Methyl(diphenyl){2-[(propan-2-yl)oxy]phenyl}phosphanium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Methyl(diphenyl){2-[(propan-2-yl)oxy]phenyl}phosphanium iodide involves its interaction with molecular targets such as enzymes and receptors. The phosphonium ion can form strong interactions with negatively charged sites on biomolecules, leading to changes in their activity. Additionally, the compound can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in catalysis.
Tetraphenylphosphonium chloride: Another phosphonium salt with similar properties.
Uniqueness
Methyl(diphenyl){2-[(propan-2-yl)oxy]phenyl}phosphanium iodide is unique due to the presence of the 2-[(propan-2-yl)oxy]phenyl group, which imparts distinct chemical properties and reactivity compared to other phosphonium salts. This makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
61037-66-9 |
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Molecular Formula |
C22H24IOP |
Molecular Weight |
462.3 g/mol |
IUPAC Name |
methyl-diphenyl-(2-propan-2-yloxyphenyl)phosphanium;iodide |
InChI |
InChI=1S/C22H24OP.HI/c1-18(2)23-21-16-10-11-17-22(21)24(3,19-12-6-4-7-13-19)20-14-8-5-9-15-20;/h4-18H,1-3H3;1H/q+1;/p-1 |
InChI Key |
GNIIQPRMRDGXBY-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)OC1=CC=CC=C1[P+](C)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origin of Product |
United States |
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